molecular formula C9H8BrN3O B1373569 [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248105-65-8

[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1373569
CAS RN: 1248105-65-8
M. Wt: 254.08 g/mol
InChI Key: BRALENGVRFJXOC-UHFFFAOYSA-N
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Description

“[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound with the molecular formula C9H8BrN3O . It has an average mass of 254.083 Da and a monoisotopic mass of 252.985062 Da .


Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules in good yields .


Molecular Structure Analysis

The molecular structure of “[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol” consists of a 1H-1,2,3-triazol-4-yl group attached to a 2-bromophenyl group via a methanol linkage .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol” include a Suzuki–Miyaura cross-coupling reaction . This reaction is performed in an aqueous medium and involves the coupling of arylboronic acids with the starting material .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol” are characterized by its molecular formula C9H8BrN3O, average mass of 254.083 Da, and monoisotopic mass of 252.985062 Da .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the triazole moiety, such as “[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol”, have been studied for their potential as antimicrobial agents. The triazole ring is known to interact with bacterial enzymes and inhibit their function, which can lead to the development of new antibiotics .

Antioxidant Properties

Triazole derivatives have demonstrated significant antioxidant properties. This is measured using assays like the DPPH free radical-scavenging assay, which assesses the compound’s ability to neutralize harmful free radicals .

Anticancer Potential

The structural motif of triazole is common in pharmacology for its anticancer properties. Research has indicated that triazole conjugates can be effective in targeting cancer cells, providing a pathway for the development of novel anticancer drugs .

Anti-Hypercholesterolemic Effects

Triazole compounds have also been targeted for their potential anti-hypercholesterolemic effects, which could be beneficial in treating conditions like high cholesterol .

Antiviral Applications

The COVID-19 pandemic has spurred research into antiviral compounds. Triazole derivatives have been evaluated for their binding affinities with the COVID-19 main protease, showing potential as inhibitors for the SARS-CoV-2 virus .

Drug Resistance Combat

The global issue of drug-resistant bacteria has led to a search for new compounds that can overcome this resistance. Triazole derivatives are being investigated for their ability to act against drug-resistant strains of bacteria .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how triazole compounds interact with various enzymes and proteins. These studies provide insights into the design of new drugs with specific target interactions .

Synthesis of Bioactive Compounds

The triazole ring serves as a scaffold for the synthesis of a wide range of bioactive compounds. Its versatility allows for the creation of compounds with diverse biological activities, which can be tailored for specific therapeutic applications .

Future Directions

The synthesized 1H-1,2,3-triazole analogs, including “[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol”, have shown potential as inhibitors against the carbonic anhydrase-II enzyme . This suggests that they could be further explored for their potential in pharmaceutical applications, particularly in the development of new drugs for diseases related to this enzyme .

properties

IUPAC Name

[1-(2-bromophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRALENGVRFJXOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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